molecular formula C15H5F17N2O2 B3031843 PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE CAS No. 76145-90-9

PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE

Cat. No.: B3031843
CAS No.: 76145-90-9
M. Wt: 568.18 g/mol
InChI Key: HPWPTXMMPBCRFQ-UHFFFAOYSA-N
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Description

PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE: is a specialized chemical compound known for its unique structure and properties This compound is characterized by the presence of a perfluorinated chain, a dioxane ring, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the perfluorinated chain, and the incorporation of the dioxane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making it feasible to produce the compound in significant quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the benzimidazole moiety or other functional groups.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, coatings, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The perfluorinated chain and benzimidazole moiety may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other perfluorinated benzimidazole derivatives and dioxane-containing molecules. These compounds share structural features but may differ in their specific chemical properties and applications.

Uniqueness

PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE is unique due to its specific combination of a perfluorinated chain, dioxane ring, and benzimidazole moiety. This unique structure imparts distinct chemical properties, such as high stability, reactivity, and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-[1,2,2,2-tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]ethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5F17N2O2/c16-8(11(20,21)22,7-33-5-3-1-2-4-6(5)34-7)35-15(31,32)10(19,13(26,27)28)36-14(29,30)9(17,18)12(23,24)25/h1-4H,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWPTXMMPBCRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5F17N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508892
Record name 2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76145-90-9
Record name 2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE
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PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE
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PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE
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PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE
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PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE
Reactant of Route 6
PERFLUORO(5-METHYL-3,6-DIOXANONAN-2-YL)-2-1H-BENZIMIDAZOLE

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